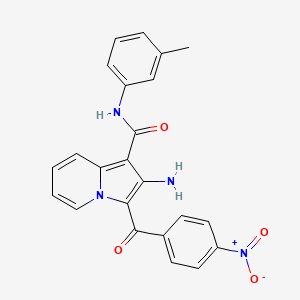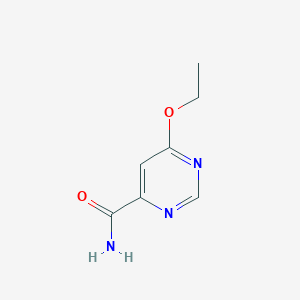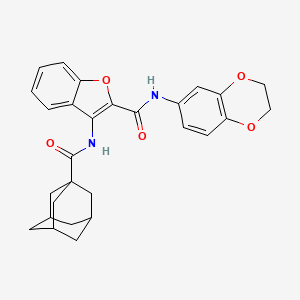
2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as NBDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indolizine carboxamides and has been found to exhibit interesting biological properties.
Scientific Research Applications
Photoluminescent Materials
A class of compounds related to 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, specifically 6-amino-8-cyanobenzo[1, 2-b]indolizines, has shown significant promise as photoluminescent materials. These compounds exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This property is linked to C-protonation and loss of aromaticity, rather than the anticipated N-protonation. Such findings suggest potential applications in the development of pH sensors and optical materials with tunable properties (Outlaw et al., 2016).
Anticancer Agents
The structural motif found in 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide is prevalent in research exploring heterocyclic phenazinecarboxamides as topoisomerase-targeted anticancer agents. These compounds have demonstrated a mechanism of cytotoxicity that is independent of topoisomerase II activity and shows indifference to P-glycoprotein mediated multidrug resistance. This suggests their potential as a foundation for developing new cancer therapies that could overcome resistance mechanisms associated with current treatments (Gamage et al., 2002).
Antihypertensive Agents
Research into thiosemicarbazides, triazoles, and Schiff bases, deriving from similar chemical structures to 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, has shown promising results in the development of antihypertensive α-blocking agents. These studies indicate the versatility of such compounds in medicinal chemistry, particularly in creating treatments that target cardiovascular diseases with minimal side effects (Abdel-Wahab et al., 2008).
Anti-Leishmanial Activity
Novel nitroaromatic compounds, sharing structural similarities with 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, have been synthesized and characterized for their potential anti-leishmanial activity. These compounds, featuring nitro groups critical for biological activity, have shown promise in inhibiting the growth of Leishmania infantum, with some exhibiting comparable activity to conventional drugs. This research underscores the potential of nitroaromatic carboxamides in the treatment of leishmaniasis, a tropical disease affecting millions worldwide (Dias et al., 2015).
properties
IUPAC Name |
2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-5-4-6-16(13-14)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)15-8-10-17(11-9-15)27(30)31/h2-13H,24H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEFPBDILDMJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/no-structure.png)
![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)
![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)
![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)